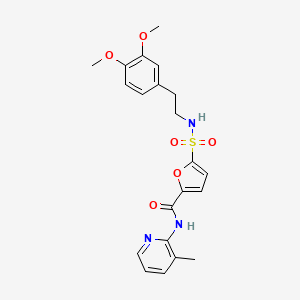
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H19N3O6S
- Molecular Weight : 437.5 g/mol
- CAS Number : 1171497-37-2
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfamoyl group is known for its ability to inhibit specific enzymes, while the furan and pyridine moieties contribute to the compound's overall reactivity and binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity affecting cell signaling pathways.
- Gene Expression Alteration : The compound may influence transcription factors that regulate gene expression related to cell growth and apoptosis.
Anticancer Activity
Research on benzofuran derivatives has demonstrated that modifications in their structure can enhance anticancer activity. For instance, the presence of an N-phenethyl carboxamide group significantly increases antiproliferative effects against various cancer cell lines .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran Derivative A | Antiproliferative | 1.136 | |
| Compound B | Cytotoxic against SQ20B cells | 0.46 | |
| BK3C231 | Cytoprotective against 4NQO-induced damage | N/A |
Study Insights
- Cytoprotective Effects : A study demonstrated that a structurally similar compound (BK3C231) provided protection against DNA and mitochondrial damage induced by carcinogens . This suggests that the target compound may also possess protective properties against cellular damage.
- Antiproliferative Effects : Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(3-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-14-5-4-11-22-20(14)24-21(25)17-8-9-19(30-17)31(26,27)23-12-10-15-6-7-16(28-2)18(13-15)29-3/h4-9,11,13,23H,10,12H2,1-3H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGZNRSZIUGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














